

Application Notes and Protocols for In Vitro Antifungal Activity of Pyrimorph

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Compound of Interest

Compound Name: *Pyrimorph*
Cat. No.: B15579999

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Introduction

Pyrimorph is a novel fungicide demonstrating significant activity against various plant-pathogenic oomycetes.^[1] Understanding its in vitro antifungal properties is crucial for resistance monitoring, mechanism of action studies, and the development of effective disease management strategies. These application notes provide a detailed protocol for determining the antifungal activity of **pyrimorph** using a mycelial growth inhibition assay, a standard method for assessing the efficacy of fungicides against filamentous pathogens.

Pyrimorph's mechanism of action is believed to be multifaceted, involving the disruption of the energy generation system and interference with cell wall biosynthesis.^{[2][3]} Evidence also suggests a potential link to mutations in the cellulose synthase 3 (CesA3) gene, which is also a target for carboxylic acid amide (CAA) fungicides.^{[1][4]} This protocol is designed to be a robust and reproducible method for quantifying the inhibitory effects of **pyrimorph** on the mycelial growth of target oomycetes, such as *Phytophthora capsici*.

Quantitative Data Summary

The following table summarizes the reported in vitro antifungal activity of **pyrimorph** against *Phytophthora capsici*.

Developmental Stage	EC50 ($\mu\text{g/mL}$)	Reference
Mycelial Growth	1.84	[2][3]
Mycelial Growth (mean of 226 isolates)	1.4261 (± 0.4002)	[1][4][5]
Sporangium Production	0.17	[2][3]
Zoospore Release	4.92	[2][3]
Cystospore Germination	0.09	[2][3]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This protocol details the determination of the half-maximal effective concentration (EC50) of **pyrimorph** against a target oomycete using the agar dilution method.

1. Materials

- **Pyrimorph** (analytical grade)
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA) or other suitable growth medium for the test organism
- Sterile distilled water
- Sterile Petri dishes (90 mm)
- Sterile scalpel or cork borer (5 mm diameter)
- Micropipettes and sterile tips
- Incubator
- Parafilm

- Test oomycete culture (e.g., *Phytophthora capsici*) actively growing on agar medium

2. Preparation of **Pyrimorph** Stock Solution

- Accurately weigh a known amount of **pyrimorph**.
- Dissolve the **pyrimorph** in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
- Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
- Store the stock solution at -20°C in the dark.

3. Preparation of Fungicide-Amended Media

- Prepare the desired growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar in a water bath to 45-50°C.
- Prepare a series of working solutions of **pyrimorph** by diluting the stock solution in sterile distilled water.
- Add the appropriate volume of each **pyrimorph** working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µg/mL). The final concentration of DMSO in the medium should be kept constant across all treatments (and be non-inhibitory to fungal growth, typically ≤1% v/v).
- Thoroughly mix the amended agar and pour approximately 20 mL into each sterile Petri dish.
- Allow the plates to solidify at room temperature.

4. Inoculation and Incubation

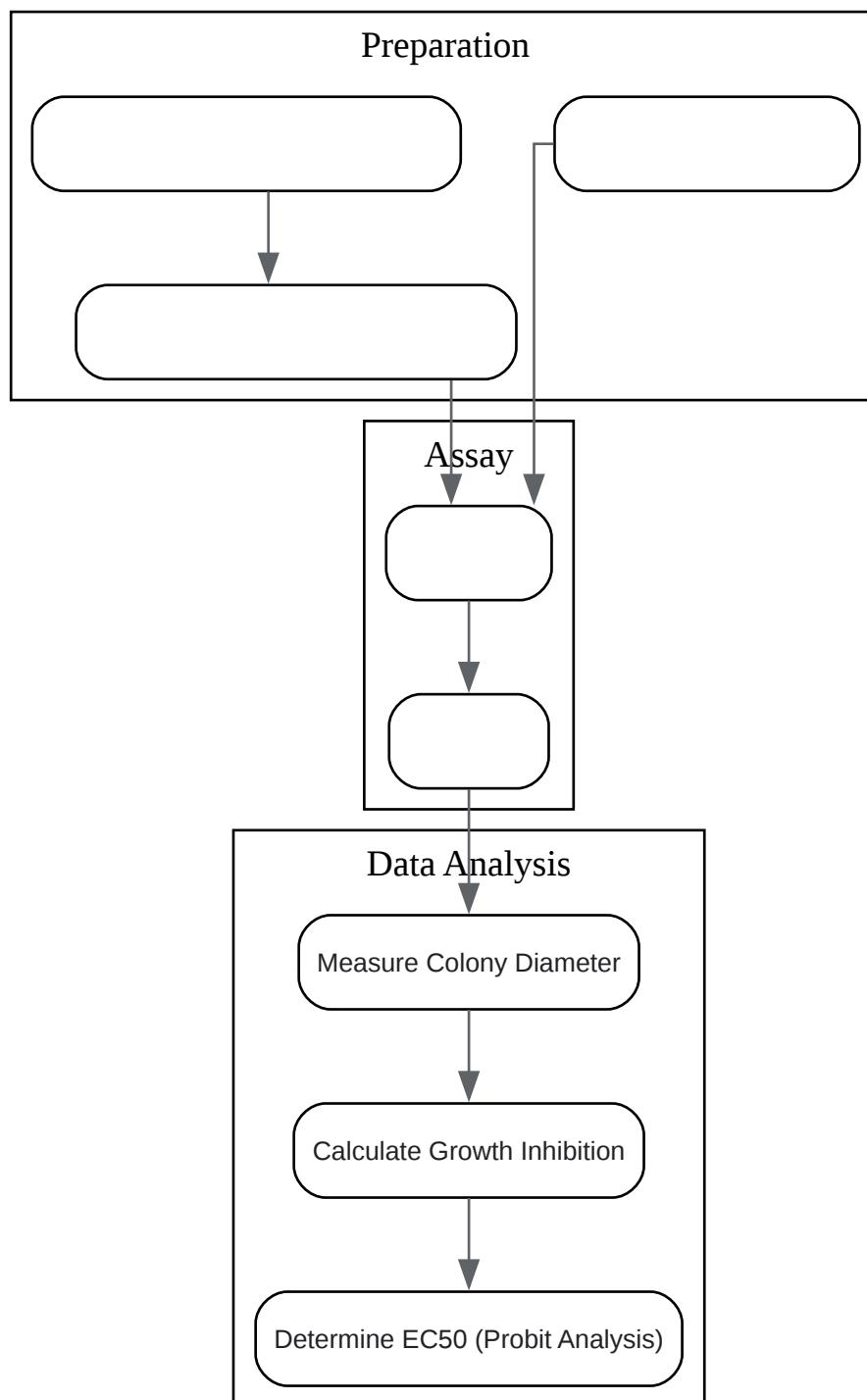
- From the margin of an actively growing culture of the test oomycete, excise mycelial plugs (5 mm diameter) using a sterile scalpel or cork borer.

- Place one mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate.
- Seal the plates with Parafilm.
- Incubate the plates at the optimal growth temperature for the test organism (e.g., 25°C for *P. capsici*) in the dark.

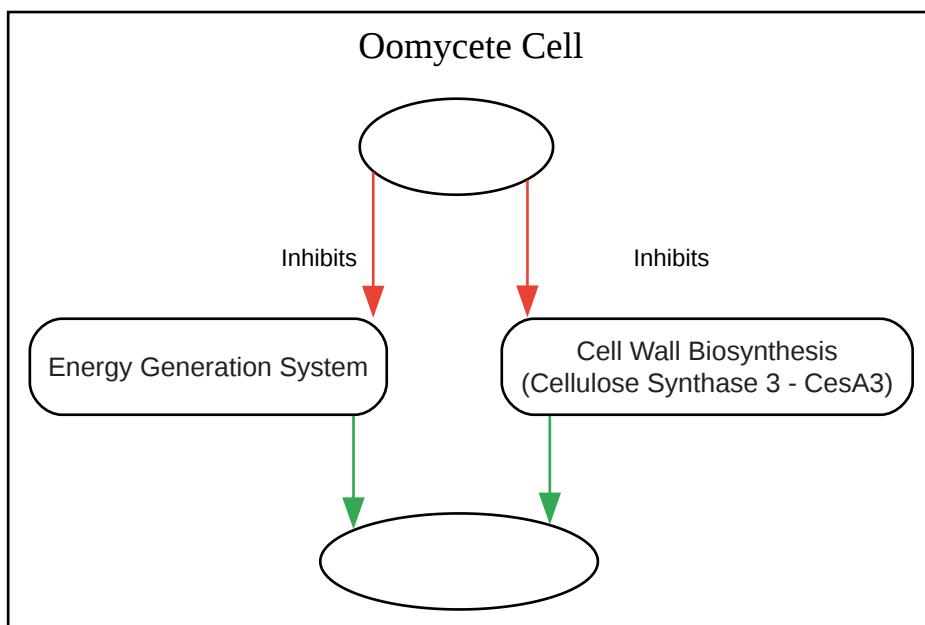
5. Data Collection and Analysis

- After a defined incubation period (e.g., 5-7 days, or when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the average diameter for each replicate.
- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = $[(dc - dt) / dc] \times 100$
 - Where:
 - dc is the average diameter of the colony on the control plate.
 - dt is the average diameter of the colony on the treated plate.
- Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the **pyrimorph** concentrations. Statistical software packages can be used for this analysis.

Visualizations

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Caption: Experimental workflow for the in vitro mycelial growth inhibition assay.



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Caption: Proposed mechanism of action of **pyrimorph** in oomycetes.

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